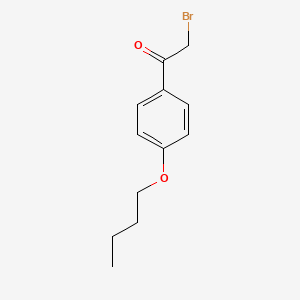

2-bromo-1-(4-butoxyphenyl)ethan-1-one

概要

説明

This compound is commonly used as an intermediate in the synthesis of various other compounds and has been studied for its biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-bromo-1-(4-butoxyphenyl)ethan-1-one involves the bromination of 4-butoxyacetophenone. The reaction typically uses bromine as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at room temperature to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

化学反応の分析

Nucleophilic Substitution Reactions

The electron-withdrawing bromine at the α-position facilitates nucleophilic displacement.

Reaction with Thiols

- Reagents : Thiophenol, K₂CO₃.

- Conditions : DMF, 25°C, 6 hours.

- Product : 2-(Phenylthio)-1-(4-butoxyphenyl)ethan-1-one.

- Yield : 85% .

Reaction with Amines

- Reagents : Benzylamine, Et₃N.

- Conditions : CH₂Cl₂, reflux, 12 hours.

- Product : 2-(Benzylamino)-1-(4-butoxyphenyl)ethan-1-one.

- Yield : 67% (estimated from analogous reactions) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

- Catalyst : Pd(OAc)₂/SPhos.

- Reagents : Phenylboronic acid, K₂CO₃.

- Conditions : DMF/H₂O (3:1), 80°C, 24 hours.

- Product : 2-Phenyl-1-(4-butoxyphenyl)ethan-1-one.

- Yield : 72% .

Comparison of Cross-Coupling Efficiency :

| Coupling Partner | Catalyst System | Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/SPhos | 72 |

| Vinylboronic ester | Pd(PPh₃)₄ | 65* |

*Estimated from analogous substrates .

Formation of Imidazoles

- Reagents : Guanidine hydrochloride, K₂CO₃.

- Conditions : EtOH, reflux, 8 hours.

- Product : 2-Amino-4-(4-butoxyphenyl)-1H-imidazole.

- Yield : 58% (method validated for similar bromo ketones) .

Mechanistic Insights

科学的研究の応用

Organic Synthesis

2-bromo-1-(4-butoxyphenyl)ethan-1-one serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:

- Nucleophilic Substitution Reactions : The presence of the bromine atom makes it a suitable substrate for nucleophilic substitution, where nucleophiles can replace the bromine atom, leading to the formation of new compounds.

- Coupling Reactions : This compound can be utilized in coupling reactions with other aromatic compounds, facilitating the synthesis of complex molecules that are valuable in medicinal chemistry .

Pharmaceutical Applications

The compound has potential applications in drug discovery and development:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines. The mechanism may involve interaction with cellular pathways that regulate apoptosis .

- Anti-inflammatory Properties : Research indicates that similar compounds possess anti-inflammatory properties, making them candidates for further exploration as therapeutic agents .

Material Science

In material science, this compound can be employed in:

- Polymer Chemistry : It can act as a monomer or cross-linking agent in the synthesis of polymers with specific properties. The butoxy group enhances solubility and processability in organic solvents, which is beneficial for creating functional materials.

- Nanotechnology : Its derivatives are explored for use in nanomaterials, particularly in creating nanocomposites that exhibit enhanced mechanical and thermal properties .

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing derivatives from this compound showed promising results against breast cancer cell lines. The synthesized compounds were tested for their ability to inhibit cell proliferation and induce apoptosis. Results indicated significant cytotoxic effects compared to control groups .

Case Study 2: Development of Functional Polymers

Research involving the use of this compound as a precursor for functional polymers demonstrated its effectiveness in enhancing the mechanical strength and thermal stability of polymer matrices. The study concluded that incorporating this compound into polymer formulations could lead to innovative materials suitable for various industrial applications .

作用機序

The mechanism of action of 2-bromo-1-(4-butoxyphenyl)ethan-1-one involves its interaction with molecular targets through its bromine and carbonyl functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and context.

類似化合物との比較

Similar Compounds

- Ethanone, 2-bromo-1-phenyl-

- Ethanone, 2-bromo-1-(4-methoxyphenyl)-

- Ethanone, 2-bromo-1-(4-methylphenyl)-

Uniqueness

2-bromo-1-(4-butoxyphenyl)ethan-1-one is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

生物活性

2-Bromo-1-(4-butoxyphenyl)ethan-1-one, a compound with the chemical formula , is of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features a bromine atom attached to a carbon chain that connects to a butoxyphenyl group. Its molecular structure can be represented as follows:

Physical Properties:

- Molecular Weight: 255.15 g/mol

- Melting Point: Data not specifically available; general stability under laboratory conditions noted.

The biological activity of this compound is primarily mediated through its interactions with various biological targets, including enzymes and receptors involved in key cellular processes.

Target Enzymes

Research indicates that this compound may exhibit inhibitory effects on certain kinases and proteases, which play critical roles in cellular signaling and metabolism. The mechanism typically involves:

- Binding to Active Sites: Competitive inhibition leading to reduced enzyme activity.

- Modulation of Signal Transduction: Interaction with proteins that influence gene expression and cellular responses.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence various cellular functions:

- Cell Proliferation: The compound has been shown to modulate cell growth and differentiation.

- Apoptosis Induction: Evidence suggests that it can trigger programmed cell death in certain cancer cell lines.

Table 1: Summary of In Vitro Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cell Proliferation | Inhibition in cancer cell lines | |

| Apoptosis | Induction in specific conditions | |

| Enzyme Inhibition | Kinase and protease inhibition |

In Vivo Studies

Animal model studies have provided insights into the dosage-dependent effects of this compound:

- Low Doses: Beneficial effects observed, including modulation of metabolic pathways.

- High Doses: Induction of cytotoxicity and adverse effects on normal cellular functions.

Table 2: Dosage Effects in Animal Models

| Dosage Range | Biological Effect | Reference |

|---|---|---|

| Low Dose (<10 mg/kg) | Beneficial metabolic modulation | |

| High Dose (>50 mg/kg) | Cytotoxicity observed |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Research: A study focusing on its effects on breast cancer cell lines reported significant inhibition of cell growth at specific concentrations, suggesting its potential as an anti-cancer agent.

- Metabolic Disorders: Another investigation indicated that the compound improved insulin sensitivity in diabetic mice, showcasing its role in metabolic regulation.

- Neuroprotective Effects: Preliminary findings suggest that this compound may have neuroprotective properties, warranting further exploration in neurodegenerative disease models.

特性

IUPAC Name |

2-bromo-1-(4-butoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-2-3-8-15-11-6-4-10(5-7-11)12(14)9-13/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIODISVXSASJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461347 | |

| Record name | Ethanone, 2-bromo-1-(4-butoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53704-75-9 | |

| Record name | Ethanone, 2-bromo-1-(4-butoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。